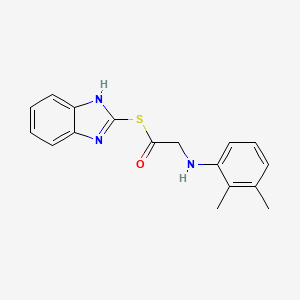
(2S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a tetrafluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a tetrafluorophenyl reagent. One common method includes the use of a nucleophilic substitution reaction where the pyrrolidine nitrogen attacks an electrophilic carbon on the tetrafluorophenyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of (S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up efficiently. Catalysts and specific reaction conditions are optimized to ensure high enantiomeric purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrrolidine derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the molecule.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine
- (S)-2-(2,3,5,6-Tetrafluorophenyl)piperidine
- (S)-2-(2,3,5,6-Tetrafluorophenyl)morpholine
Uniqueness
(S)-2-(2,3,5,6-Tetrafluorophenyl)pyrrolidine is unique due to its specific substitution pattern on the phenyl ring and the presence of the chiral pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C10H9F4N |
|---|---|
Molekulargewicht |
219.18 g/mol |
IUPAC-Name |
(2S)-2-(2,3,5,6-tetrafluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H9F4N/c11-5-4-6(12)10(14)8(9(5)13)7-2-1-3-15-7/h4,7,15H,1-3H2/t7-/m0/s1 |
InChI-Schlüssel |
ULKSDKBGNDASNJ-ZETCQYMHSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=C(C(=CC(=C2F)F)F)F |
Kanonische SMILES |
C1CC(NC1)C2=C(C(=CC(=C2F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



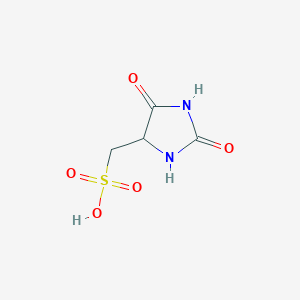

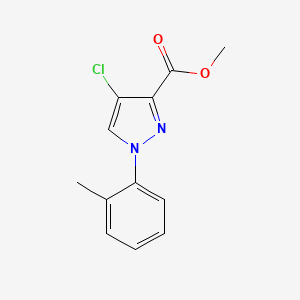
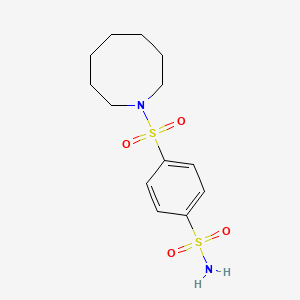

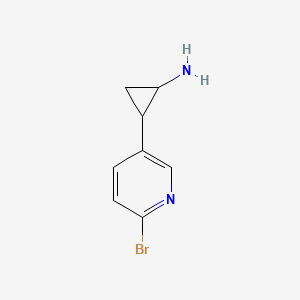
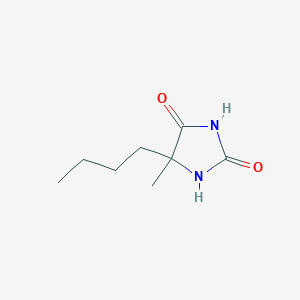
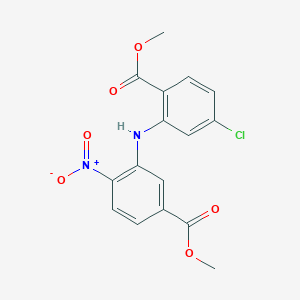
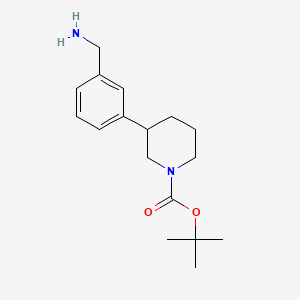
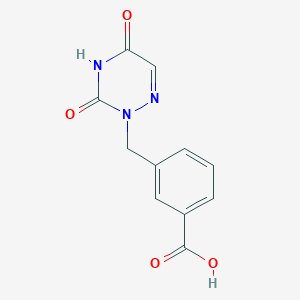
![6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine](/img/structure/B12931356.png)
![N,N-bis[(1S)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12931357.png)
